molecular formula C21H30N2O3S B2613111 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1323710-31-1

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2613111
CAS No.: 1323710-31-1
M. Wt: 390.54
InChI Key: UYHRVMURAUCPEL-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a furan ring, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction of the sulfonamide group can yield amine derivatives.

Scientific Research Applications

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide
  • 2-Phenyl-1,1-dipyridin-3-yl-2-pyrrolidin-1-yl-ethanol

Uniqueness

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-17-14-21(18(2)26-17)16-23-11-8-20(9-12-23)15-22-27(24,25)13-10-19-6-4-3-5-7-19/h3-7,14,20,22H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHRVMURAUCPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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